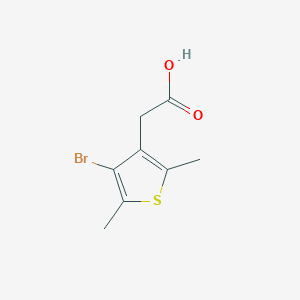![molecular formula C10H18N2O B13306447 2-Amino-3-(bicyclo[2.2.1]heptan-2-YL)propanamide](/img/structure/B13306447.png)
2-Amino-3-(bicyclo[2.2.1]heptan-2-YL)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(bicyclo[221]heptan-2-yl)propanamide is a compound with a unique bicyclic structure It is characterized by the presence of an amino group and a propanamide group attached to a bicyclo[221]heptane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanamide typically involves the aminomethylation of bicyclo[2.2.1]heptane derivatives. One common method is the hydroxyhalogenation of bicyclo[2.2.1]heptene, followed by substitution of the halogen atoms with amino groups . The reaction conditions often involve the use of cycloolefin-oxidant-hydrogen halide systems to induce electrophilic intermediates, which are then converted to the desired amino compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various amino alcohols, halogenated derivatives, and reduced amines. These products can have different applications depending on their functional groups and structures.
Aplicaciones Científicas De Investigación
2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules with desired properties.
Industry: It is used as an additive in lubricating oils and fluids to enhance their properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. For example, its derivatives have been studied for their potential as NMDA receptor antagonists, which could be useful in treating neurodegenerative disorders .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride
- N-Substituted Aminomethoxybicyclo[2.2.1]heptanols
- 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine
Uniqueness
2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanamide is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H18N2O |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
2-amino-3-(2-bicyclo[2.2.1]heptanyl)propanamide |
InChI |
InChI=1S/C10H18N2O/c11-9(10(12)13)5-8-4-6-1-2-7(8)3-6/h6-9H,1-5,11H2,(H2,12,13) |
Clave InChI |
UPZAIQZOMFCFBF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2CC(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


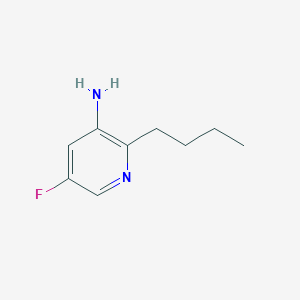
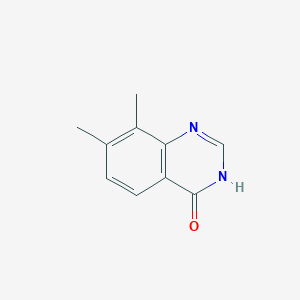
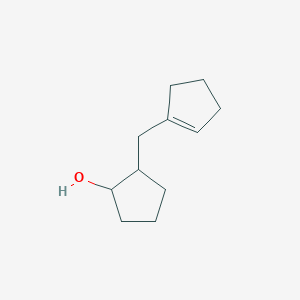

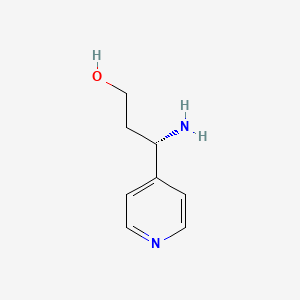
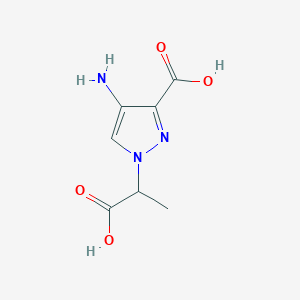


![(2-Ethoxyethyl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13306411.png)
